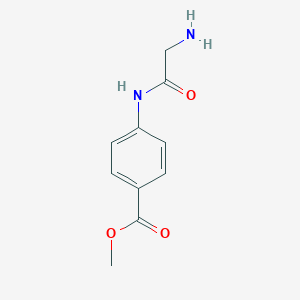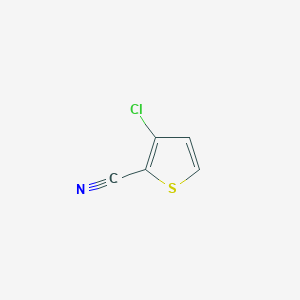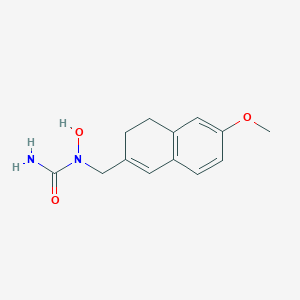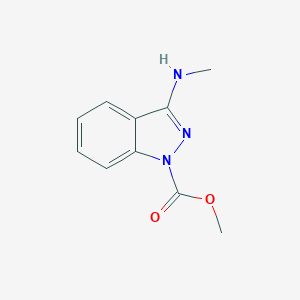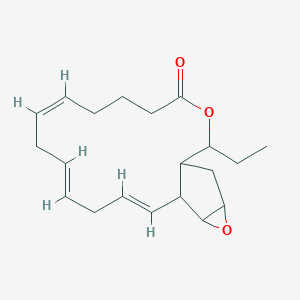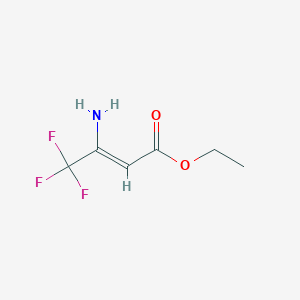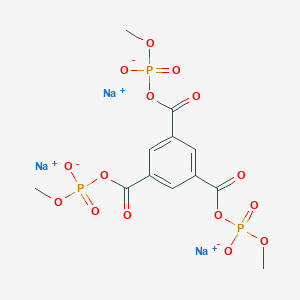
(3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
The molecular structure of compounds similar to (3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol, such as β-d-Altrose, has been extensively studied. These molecules typically adopt a chair conformation with hydroxyl groups involved in extensive hydrogen bonding, contributing to their unique chemical properties and interactions (Watanabe, Yoshida, Takeda, Ishi, & Kamitori, 2009).
Solubility in Ethanol-Water Solutions
Research has been conducted on the solubility of various saccharides, including those structurally related to (3S,4S,5R,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol, in ethanol-water solutions. These studies provide insights into the behavior of such molecules in mixed solvents, which is critical in various scientific applications, such as in pharmaceutical and food industries (Gong, Wang, Zhang, & Qu, 2012).
NMR Spectroscopy and Hydrogen Bonding Properties
The use of NMR spectroscopy has been employed to study the hydrogen bonding properties of polyols, which include molecules structurally similar to (3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol. These studies are essential in understanding the interaction and stability of such molecules in solution (Oruç, Varnali, & Bekiroğlu, 2018).
Phase Behavior in Mixed Solvent Systems
The phase behavior of molecules like (3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol has been studied in different solvent systems. Such research is crucial in the field of material science and chemical engineering, where understanding the solubility and phase behavior of compounds is essential for process design and product formulation (Chen & Zhang, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
(3S,4S,5R,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-LMTGWVBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@@H]([13CH](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12193653 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



